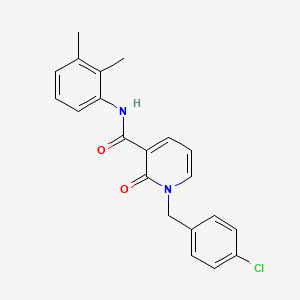![molecular formula C20H14BrFN4O3 B2676881 N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923165-74-6](/img/structure/B2676881.png)
N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules like the nucleic acids uracil, thymine, and cytosine. The compound also contains a phenyl group and an amide group, which are common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a phenyl group, an amide group, and a bromo-fluorophenyl group .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
Compounds similar to the one have been studied for their role as inhibitors of tyrosine kinase activity. Tyrosine kinases are enzymes that phosphorylate proteins on tyrosine residues, playing crucial roles in signal transduction pathways and cellular processes such as growth, differentiation, and metabolism. Inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase are of particular interest due to their implications in cancer therapy. A study by Rewcastle et al. (1998) on methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-pyrido[3,4-d]pyrimidines highlighted their potency and specificity in inhibiting the tyrosine kinase activity of EGFR, suggesting potential applications in cancer treatment by interfering with tumor growth and proliferation signals Rewcastle, G., et al. (1998). Journal of Medicinal Chemistry, 41(5), 742-751.
Antiproliferative and Antiviral Activities
The structure of the queried compound suggests potential for antiproliferative and antiviral applications. Compounds with pyrrolo[2,3-d]pyrimidine cores have been evaluated for their biological activities, including their ability to inhibit the growth of cancer cells and viruses. Swayze et al. (1992) explored 6-substituted pyrrolo[2,3-d]pyrimidine derivatives for their antiproliferative and antiviral effects, indicating the potential of such compounds to contribute to the development of new anticancer and antiviral drugs Swayze, E., et al. (1992). Nucleosides, Nucleotides & Nucleic Acids, 11, 1507-1527.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHTXBBRYYNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
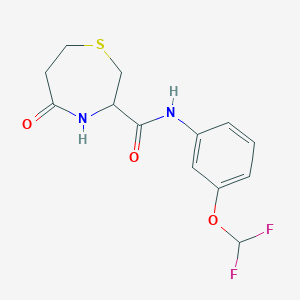
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2676802.png)
![5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2676803.png)
![(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676806.png)
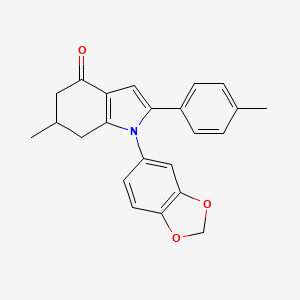
![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)
![4-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2676809.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2676810.png)
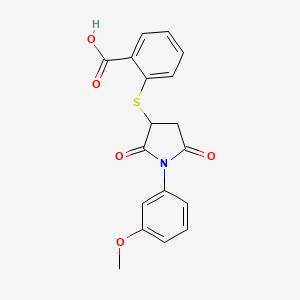
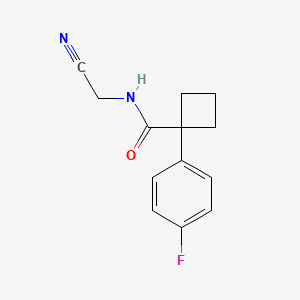
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2676816.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2676818.png)
![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2676819.png)
